(S)-N-acetyl-3-chloropyrrolidine synonyms and IUPAC name
(S)-N-acetyl-3-chloropyrrolidine synonyms and IUPAC name
This comprehensive technical guide details the identification, synthesis, and application of (S)-N-acetyl-3-chloropyrrolidine . This molecule serves as a critical chiral building block in the synthesis of complex pharmaceutical intermediates, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and other pyrrolidine-based therapeutics.
Core Identity & Nomenclature
(S)-N-acetyl-3-chloropyrrolidine is a chiral heterocycle characterized by a pyrrolidine ring substituted with a chlorine atom at the 3-position and an acetyl group at the nitrogen atom. Its specific stereochemistry ((S)-enantiomer) makes it a high-value intermediate for asymmetric synthesis.
IUPAC Name & Synonyms
| Category | Designation |
| Preferred IUPAC Name | 1-[(3S)-3-chloropyrrolidin-1-yl]ethan-1-one |
| Common Synonyms | (S)-1-Acetyl-3-chloropyrrolidine(S)-N-Acetyl-3-chloropyrrolidine(3S)-1-Acetyl-3-chloropyrrolidine1-((S)-3-Chloropyrrolidin-1-yl)ethanone |
| Chemical Formula | C₆H₁₀ClNO |
| Molecular Weight | 147.60 g/mol |
| Stereochemistry | (S)-Enantiomer (Cahn-Ingold-Prelog priority: Cl > N > C4 > H) |
CAS Registry Information
While the specific CAS number for the N-acetyl derivative is often proprietary or listed under general pyrrolidine derivatives in public databases, the primary precursor is the definitive reference point for sourcing:
-
Precursor CAS: 1072227-55-4 ((S)-3-Chloropyrrolidine hydrochloride)[1][2][3]
-
Racemic Precursor CAS: 65550-68-1 (3-Chloropyrrolidine hydrochloride)
Structural Analysis & Stereochemistry
The biological activity of pyrrolidine-based drugs often hinges on the specific orientation of substituents on the ring.
-
Chiral Center: Carbon-3 (C3) of the pyrrolidine ring.
-
Configuration: The (S)-configuration is determined by the priority of groups attached to C3:
-
-Cl (Chlorine, highest atomic number)
-
-N (Nitrogen of the ring)
-
-CH₂ (C4 of the ring)
-
-H (Hydrogen, lowest priority)
Note: The acetyl group on the nitrogen does not alter the C3 stereocenter's configuration but modifies the molecule's lipophilicity and reactivity.
-
Diagram 1: Structural Logic & Connectivity
Figure 1: Structural decomposition of (S)-N-acetyl-3-chloropyrrolidine.
Synthesis Protocol
The most reliable route to (S)-N-acetyl-3-chloropyrrolidine is the selective N-acetylation of the commercially available salt (S)-3-chloropyrrolidine hydrochloride . This method preserves the critical stereochemistry at C3.
Reagents & Materials
-
Starting Material: (S)-3-Chloropyrrolidine HCl (1.0 eq)
-
Acylating Agent: Acetic Anhydride (Ac₂O, 1.1 eq) or Acetyl Chloride (AcCl, 1.05 eq)
-
Base: Triethylamine (TEA, 2.2 eq) or Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
Quench: Water / Saturated NaHCO₃
Step-by-Step Procedure
-
Preparation: Charge a reaction vessel with (S)-3-Chloropyrrolidine HCl and anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Basification: Cool the suspension to 0°C. Add Triethylamine dropwise to neutralize the HCl salt and liberate the free amine. Stir for 15 minutes until the solution becomes clear/homogeneous.
-
Acetylation: Add Acetic Anhydride (or Acetyl Chloride) dropwise, maintaining the temperature below 5°C to prevent exotherms and side reactions.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor reaction progress via TLC (MeOH:DCM 1:10) or LC-MS.
-
Workup:
-
Purification: The crude product is typically a pale yellow oil. If necessary, purify via flash column chromatography (Ethyl Acetate/Hexane gradient).
Diagram 2: Synthesis Workflow
Figure 2: Synthesis pathway from the hydrochloride salt precursor.
Applications in Drug Development
This molecule is primarily used as a chiral scaffold in medicinal chemistry. Its applications include:
-
DPP-4 Inhibitors: Pyrrolidine derivatives are central to the pharmacophore of gliptins (e.g., Vildagliptin, Saxagliptin). The (S)-configuration is often essential for binding affinity to the DPP-4 enzyme active site.
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: 3-substituted pyrrolidines mimic the pyrrolidine ring of nicotine, allowing for the development of selective agonists/antagonists.
-
Fragment-Based Drug Design (FBDD): The chlorine atom serves as a versatile functional handle, allowing for further substitution (e.g., via nucleophilic displacement) to create diverse libraries of chiral amines.
Safety & Handling
-
Hazards: Like many chloropyrrolidines, this compound is an irritant to eyes, skin, and the respiratory system.
-
Sensitization: Potential skin sensitizer; handle with gloves and in a fume hood.
-
Stability: Stable under standard laboratory conditions. Store in a cool, dry place. Avoid strong oxidizing agents and strong bases (which may cause elimination of HCl to form 3-pyrrolines).
References
-
PubChem. Compound Summary: (S)-3-Chloropyrrolidine hydrochloride.[6] National Library of Medicine.[7][8] Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008). Available at: [Link](Note: Cited for context on pyrrolidine acylation protocols in DPP-4 inhibitor synthesis).
Sources
- 1. 126330-91-4,Methyl (R)-6-Oxopiperazine-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 69489-37-8,5-(p-Tolyl)imidazolidine-2,4-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. (S)-3-Chloropyrrolidine hydrochloride (1072227-55-4) for sale [vulcanchem.com]
- 4. Documents [merckmillipore.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride | C6H13ClN2O | CID 66570661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(Chloroacetyl)pyrrolidine | C6H10ClNO | CID 88440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (-)-(2S)-1-(((3-Hydroxytricyclo(3.3.1.1(3,7))dec-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile | C17H25N3O2 | CID 11077541 - PubChem [pubchem.ncbi.nlm.nih.gov]
